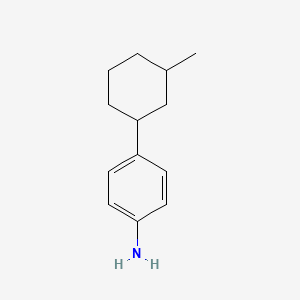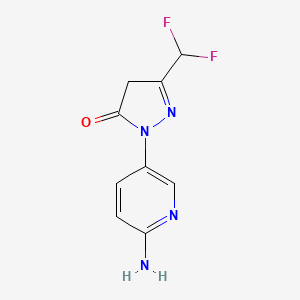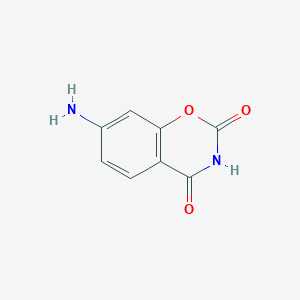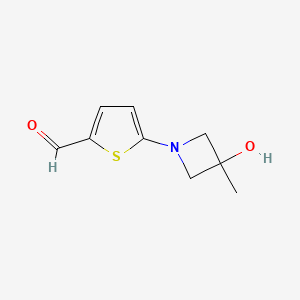
4-(3-Methylcyclohexyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline ring is substituted with a 3-methylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylcyclohexyl)aniline typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.
Alkylation: The aniline is alkylated with 3-methylcyclohexyl chloride in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to enhance the reaction rates and selectivity.
化学反应分析
Types of Reactions: 4-(3-Methylcyclohexyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into various amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aniline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Various amines.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
科学研究应用
4-(3-Methylcyclohexyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Methylcyclohexyl)aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific application and target.
相似化合物的比较
Aniline: The parent compound, with a simpler structure and broader range of applications.
4-Methylcyclohexylaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Cyclohexylaniline: Another derivative with a cyclohexyl group, used in similar applications but with distinct properties.
Uniqueness: 4-(3-Methylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other aniline derivatives may not be suitable.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
4-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h5-8,10,12H,2-4,9,14H2,1H3 |
InChI 键 |
JYOOJZFITUSIKY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219258.png)



![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
![4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid](/img/structure/B13219293.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol](/img/structure/B13219304.png)


![7-{[ethyl(methyl)amino]methyl}-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13219312.png)



